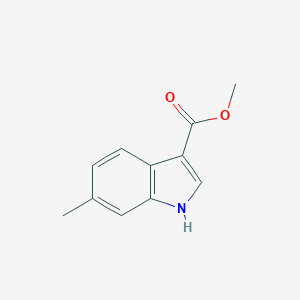
Methyl 6-methyl-1h-indole-3-carboxylate
Übersicht
Beschreibung
“Methyl 6-methyl-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 163083-65-6 . It has a molecular weight of 189.21 and its IUPAC name is methyl 6-methyl-1H-indole-3-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives were synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .Molecular Structure Analysis
The InChI code for “Methyl 6-methyl-1H-indole-3-carboxylate” is 1S/C11H11NO2/c1-7-3-4-8-9 (11 (13)14-2)6-12-10 (8)5-7/h3-6,12H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 6-methyl-1H-indole-3-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
“Methyl 6-methyl-1h-indole-3-carboxylate” can be used as a starting material to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives . These derivatives can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .
Antiviral Activity
Some compounds similar to “Methyl 6-methyl-1h-indole-3-carboxylate” have shown inhibitory activity against influenza A . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Antibacterial Activity
“Methyl 6-methyl-1h-indole-3-carboxylate” can be used to synthesize novel indole 3-substituted-[1,2,4]triazole derivatives . These derivatives have been found to have antibacterial activity .
Inhibitor of Botulinum Neurotoxin
“Methyl 6-methyl-1h-indole-3-carboxylate” can be used to develop inhibitors of botulinum neurotoxin . Botulinum neurotoxin is one of the most potent toxins known and is also used in medicine to treat various diseases.
ITK Inhibitors
“Methyl 6-methyl-1h-indole-3-carboxylate” can be used to develop ITK inhibitors . ITK is a protein that plays a key role in the immune response, and inhibitors can be used to treat autoimmune diseases and allergies.
CB2 Cannabinoid Receptor Ligands
“Methyl 6-methyl-1h-indole-3-carboxylate” can be used to develop CB2 cannabinoid receptor ligands . These ligands can be used in the treatment of pain, inflammation, and other conditions.
Inhibitors of Hepatitis C Virus NS5B Polymerase
“Methyl 6-methyl-1h-indole-3-carboxylate” can be used to develop inhibitors of hepatitis C virus NS5B polymerase . These inhibitors can be used in the treatment of hepatitis C.
Inhibitors with Histamine H1-blocking Activity
“Methyl 6-methyl-1h-indole-3-carboxylate” can be used to develop inhibitors with histamine H1-blocking activity . These inhibitors can be used in the treatment of allergies and other conditions.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Methyl 6-methyl-1H-indole-3-carboxylate, like other indole derivatives, is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can have a wide range of effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
methyl 6-methyl-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-8-9(11(13)14-2)6-12-10(8)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLDFQYDDBCJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



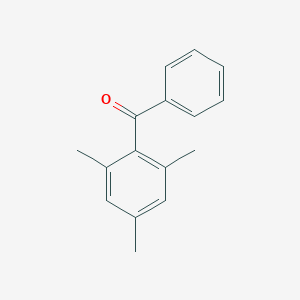
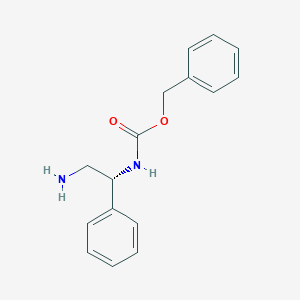

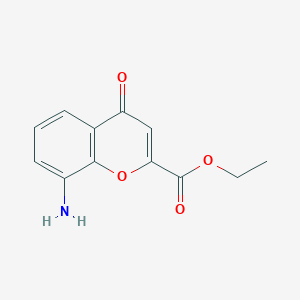
![3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B177203.png)
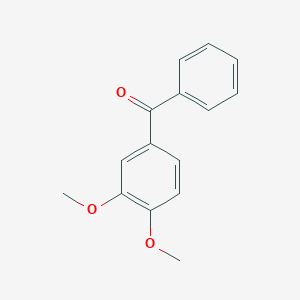
![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B177207.png)

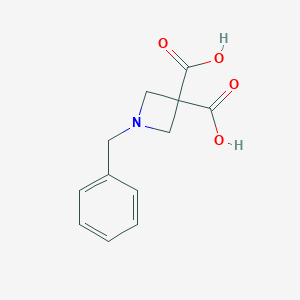
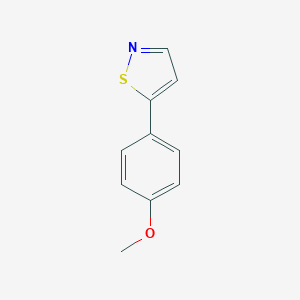
![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)
![2-[4-Amino(methyl)anilino]-1-ethanol](/img/structure/B177221.png)

![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B177226.png)